tert-Butyl benzoate

Esterification Catalysis Yield Comparison

Generic alkyl benzoates cannot substitute for tert-butyl benzoate in sterically sensitive transformations. The tert-butyl group's bulk fundamentally alters hydrolysis kinetics (AAL1 vs. AAC2 mechanism) and nucleophilic reactivity, directly impacting reaction yields and selectivity. • N-tert-Butyl amide synthesis: 87-97% yield with aryl nitriles under Zn(ClO4)2·6H2O catalysis at 50 °C (1 h), solvent-free. • Carboxylic acid protection: 94-99% deprotection via KOH/THF at ambient temperature - a safer alternative to NaH/DMF protocols. • Industrial relevance: Direct precursor for avobenzone (sunscreen active) via ester-based manufacturing routes. Compound-specific procurement at ≥98% GC purity ensures experimental reproducibility across research and scale-up workflows.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 774-65-2
Cat. No. B1219572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl benzoate
CAS774-65-2
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyLYDRKKWPKKEMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Benzoate CAS 774-65-2: Basic Specifications and Procurement Baseline


tert-Butyl benzoate (CAS 774-65-2) is a benzoate ester formally derived from the condensation of benzoic acid with tert-butanol, with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol [1]. It is a colorless to pale yellow liquid at 20°C with a computed XLogP3-AA of 2.8, indicating moderate lipophilicity [2]. The tert-butyl ester functional group confers a degree of steric hindrance that fundamentally alters its chemical reactivity profile relative to smaller alkyl benzoates .

tert-Butyl Benzoate CAS 774-65-2: Why In-Class Analogs Are Not Functionally Equivalent


Generic substitution among alkyl benzoates is scientifically invalid due to profound steric and electronic differences imparted by the tert-butyl group. Unlike linear or less-branched alkyl benzoates (e.g., methyl, ethyl, n-butyl, isobutyl), tert-butyl benzoate exhibits markedly different hydrolysis kinetics [1], resistance to nucleophilic attack , and distinct behavior as a protecting group precursor [2]. These differences translate into measurable outcomes in reaction yields, selectivity, and process safety, making compound-specific procurement essential for experimental reproducibility.

tert-Butyl Benzoate CAS 774-65-2: Quantitative Differentiation Evidence for Procurement Decisions


Synthesis Yield: tert-Butyl vs. n-Butyl Benzoate in Acid-Catalyzed Esterification

In acid-catalyzed Fischer esterification, tert-butyl benzoate synthesis faces a fundamental steric limitation, yielding only 30-60% conversion due to competing elimination of tert-butyl alcohol to isobutene . In contrast, n-butyl benzoate synthesis, using similar acid catalysis, can achieve yields up to 96.1% under optimized conditions (e.g., Ti(SO4)2/SiO2 catalyst) [1]. This stark difference underscores the need for specialized synthetic strategies when working with tert-butyl esters and precludes simple substitution of n-butyl benzoate for tert-butyl benzoate in applications requiring the latter's steric profile.

Esterification Catalysis Yield Comparison

Hydrolytic Stability and Mechanism: tert-Butyl vs. Ethyl Benzoate

The acidic hydrolysis mechanism of tert-butyl benzoate differs fundamentally from that of ethyl benzoate. Ethyl benzoate hydrolysis proceeds with first-order kinetics via a standard AAC2 mechanism [1]. In contrast, tert-butyl benzoate hydrolysis is proposed to proceed via an AAL1 mechanism involving unimolecular alkyl-oxygen fission, facilitated by the stability of the tert-butyl carbocation [1]. This mechanistic divergence is a direct consequence of the steric bulk of the tert-butyl group, which hinders the formation of the tetrahedral intermediate required for the AAC2 pathway.

Hydrolysis Stability Mechanistic Pathway

Protecting Group Utility: Cleavage Efficiency of tert-Butyl Benzoates

tert-Butyl benzoates are widely employed as carboxylic acid protecting groups due to their stability and selective cleavage. A safe and practical method using powdered KOH in THF at ambient temperature achieves cleavage of tert-butyl benzoates in 94-99% yield, offering a significant improvement over the hazardous Schmidt procedure using NaH in DMF [1]. In contrast, the Schmidt procedure typically yields 60-87% and involves explosive NaH [2]. This high-yielding, safer cleavage protocol is a key differentiator for tert-butyl benzoates as protecting groups compared to other esters that may require harsher or less efficient deprotection conditions.

Protecting Groups Carboxylic Acid Protection Deprotection Yield

Ritter Reaction Performance: tert-Butyl Benzoate as an Efficient tert-Butyl Cation Source

tert-Butyl benzoate serves as an excellent tert-butyl cation source in the Ritter reaction for the synthesis of N-tert-butyl amides. Using 2 mol% Zn(ClO4)2·6H2O as a catalyst under solvent-free conditions at 50 °C, reactions with aryl nitriles afford N-tert-butyl amides in 87-97% yield after just 1 hour [1]. Benzyl and sec-alkyl nitriles also react efficiently, providing 83-91% yields after 5 hours [1]. This contrasts with alternative tert-butyl sources like tert-butyl acetate, which may require different catalysts or conditions for comparable efficiency [2].

Ritter Reaction N-tert-Butyl Amides Catalysis

Avobenzone Synthesis: tert-Butyl Benzoate as a Key Industrial Intermediate

tert-Butyl benzoate (specifically p-tert-butyl benzoate) is a critical precursor in the industrial synthesis of avobenzone, a widely used UVA filter in sunscreens [1]. A patented preparation method involves mixing p-tert-butyl benzoate with a catalyst, followed by condensation with p-methoxyacetophenone under alkaline conditions to yield avobenzone [1]. While alternative routes to avobenzone exist (e.g., using p-tert-butylbenzaldehyde), the route utilizing p-tert-butyl benzoate is a mainstream industrial process, highlighting its essential role in a multi-ton market [2]. The use of this specific ester is driven by the required tert-butyl substitution pattern on the final avobenzone molecule, which is crucial for its UV absorption properties.

Avobenzone UV Filter Industrial Synthesis

Chemisorption on Alumina: Divergent Surface Behavior of tert-Butyl vs. Isobutyl Benzoate

Inelastic electron tunneling spectroscopy (IETS) studies reveal distinct chemisorption behavior on alumina surfaces for ethyl, isobutyl, and tert-butyl benzoates [1]. While ethyl and isobutyl benzoates primarily yield the corresponding alkoxide anions upon chemisorption, tert-butyl benzoate uniquely forms benzoic acid as the surface-bound species, with no detectable tert-butyl alcohol [1]. This difference is attributed to the facile cleavage of the tert-butyl ester bond on the acidic alumina surface, generating a stable tert-butyl carbocation that desorbs as isobutene, leaving the benzoate anion behind.

Surface Chemistry Heterogeneous Catalysis Chemisorption

tert-Butyl Benzoate CAS 774-65-2: Optimal Application Scenarios Guided by Quantitative Evidence


Synthesis of N-tert-Butyl Amides via Mild Ritter Reaction

Procurement of tert-butyl benzoate is optimal for research groups or industrial labs focused on synthesizing N-tert-butyl amides under mild, solvent-free conditions. As demonstrated, the reaction of tert-butyl benzoate with aryl nitriles catalyzed by Zn(ClO4)2·6H2O yields 87-97% of the desired amides within 1 hour at 50 °C [1]. This scenario is particularly relevant for medicinal chemistry programs where N-tert-butyl amides are common pharmacophores and efficient, scalable synthesis is required.

Carboxylic Acid Protection in Multi-Step Organic Synthesis

tert-Butyl benzoate is the preferred choice for researchers requiring a robust carboxylic acid protecting group that can be cleaved in high yield under safe, ambient conditions. The established KOH/THF cleavage protocol achieves 94-99% yield, offering a significant safety and efficiency advantage over methods employing NaH/DMF [1]. This is crucial in complex total synthesis or peptide chemistry where protecting group fidelity and removal are paramount.

Industrial Production of the UV Filter Avobenzone

For industrial-scale procurement, p-tert-butyl benzoate is an essential raw material for the production of avobenzone via the mainstream ester-based route [1]. Sourcing decisions should be guided by the compound's role as a direct precursor in this patented process, ensuring supply chain continuity for sunscreen manufacturers.

Mechanistic Studies of Steric Effects on Ester Hydrolysis

Academic researchers investigating steric effects on reaction mechanisms should prioritize tert-butyl benzoate over less-hindered esters. Its distinct AAL1 hydrolysis mechanism, compared to the AAC2 mechanism of ethyl benzoate, provides a clear model system for studying how alkyl group bulk alters reaction pathways and kinetics [1].

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